5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[4-(6-methyl-1H-benzimidazol-2-yl)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-5-10-15-16(11-12)22-19(21-15)13-6-8-14(9-7-13)20-17(23)3-2-4-18(24)25/h5-11H,2-4H2,1H3,(H,20,23)(H,21,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZSKELWLIHHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The methyl group is introduced at the 5-position of the benzimidazole ring through alkylation reactions.
Coupling Reactions: The phenyl group is attached to the benzimidazole core via a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Benzimidazole Core Reactivity
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Alkylation : The 1H-benzimidazole nitrogen undergoes alkylation with trifluoroethyl or methyl groups using alkyl halides or alcohols under acidic conditions (H₂SO₄, 60–75% molar ratio) .
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Chlorination : Bis(2-chloroethyl)amino groups can be introduced via chlorination of hydroxyethyl intermediates using SOCl₂ or PCl₅ .
Amino Group Reactions
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Acylation : The aromatic amino group reacts with acyl chlorides or anhydrides (e.g., glutaric anhydride) to form stable amides .
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Reduction : Catalytic hydrogenation (10% Pd/C, H₂, ethanol) reduces nitro intermediates to amino derivatives without affecting the benzimidazole ring .
Oxopentanoic Acid Modifications
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Esterification : The carboxylic acid forms esters (e.g., ethyl ester) via Fischer esterification (H₂SO₄, ethanol, reflux) .
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Decarboxylation : Heating under basic conditions leads to decarboxylation, yielding 4-(benzimidazol-2-yl)butanone derivatives .
Stability and Degradation Pathways
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Hydrolytic Degradation : The amide bond hydrolyzes under strong acidic (12 M HCl, reflux) or basic conditions, regenerating glutaric acid and aniline derivatives .
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Oxidative Side Reactions : Prolonged exposure to air oxidizes the 5-oxo group, forming peroxides or diketones .
Degradation Products
| Condition | Major By-Products | Source |
|---|---|---|
| Acidic Hydrolysis | Glutaric acid, 4-(5-methylbenzimidazol-2-yl)aniline | |
| Alkaline Hydrolysis | Sodium 5-oxopentanoate |
Catalytic and Solvent Effects
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Hydrogenation Catalysts : 5–10% Rh/C or Pd/C in THF/ethanol achieves >90% reduction of nitro groups without over-reduction .
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Solvent Polarity : Polar aprotic solvents (THF) enhance cyclization rates, while toluene improves solubility of hydrophobic intermediates .
Reaction Optimization Challenges
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown promising results in inhibiting the growth of glioblastoma cells, with significant percent growth inhibition (PGI) observed in assays against LN229 cell lines .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through DNA damage pathways, which is critical for developing new cancer therapies .
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. The compound's structure allows it to interact with microbial targets effectively:
- Antifungal Activity : Similar compounds have been reported to possess antifungal properties, making them candidates for treating fungal infections .
- Bactericidal Effects : Preliminary studies suggest that this compound may inhibit bacterial growth, though further research is needed to establish its efficacy against specific bacterial strains.
Case Studies
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining benzimidazole derivatives with appropriate amines under controlled conditions.
- Functional Group Modifications : Utilizing techniques such as alkylation and acylation to introduce functional groups that enhance solubility and biological activity.
Mechanism of Action
The mechanism of action of 5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzoimidazole Derivatives
Compound A : 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (C₁₄H₁₄N₃O)
- Structural Features: Lacks the oxopentanoic acid chain and methyl substituent. Instead, it has a methoxy group on the aniline ring.
- Functional Impact : Reduced solubility compared to the target compound due to the absence of ionizable carboxylic acid. The methoxy group enhances electron density but may limit metabolic stability .
Compound B : (S)-5-((4-((2-Amino-5-(thiophen-2-yl)phenyl)amino)-4-oxobutyl)amino)-5-oxopentanoic acid (C₂₃H₂₄N₆O₅S)
- Structural Features: Shares the 5-oxopentanoic acid chain but incorporates a thiophene ring and a shorter butyl linker.
- The shorter linker may reduce conformational flexibility compared to the target compound .
Compound C : 5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic acid (C₁₂H₁₄N₄O₃)
- Structural Features : Nearly identical to the target compound but lacks the methyl group on the benzoimidazole and the phenyl spacer.
- Functional Impact : Absence of methyl reduces lipophilicity, which may decrease cell membrane permeability. The direct linkage between benzoimidazole and amide groups shortens the molecule, altering steric interactions .
Substituent and Chain-Length Variations
Key Observations :
- Methyl Group : The 5-methyl substituent in the target compound increases lipophilicity, enhancing membrane permeability compared to unmethylated analogs like Compound C .
- Chain Length: The pentanoic acid chain provides optimal spacing for interactions with enzyme active sites, as seen in HDAC inhibitors, whereas shorter chains (e.g., butyl in Compound B) may restrict binding .
Comparison with Related Syntheses
- Compound A (): Synthesized via condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde, followed by chromatographic purification. Lacks the complex amidation steps required for the target compound .
- Compound 24a () : Uses TFA/TIPS deprotection, similar to the inferred final step for the target compound. Yields are quantitative, suggesting high efficiency .
Biological Activity
5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 5-methyl-1H-benzo[d]imidazole derivatives with various amine and carboxylic acid precursors. The specific synthetic pathway may vary depending on the desired purity and yield.
Anticancer Properties
Recent studies have indicated that compounds related to benzimidazole structures exhibit significant anticancer activity. For instance, derivatives of benzimidazole have shown efficacy in inhibiting various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound has been tested against breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability, which suggests potential as an anticancer agent .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer metabolism, such as fatty acid synthase (FASN). FASN is crucial for lipid biosynthesis in cancer cells, and its inhibition leads to reduced cell proliferation and increased apoptosis .
Antimicrobial Activity
In addition to anticancer properties, benzimidazole derivatives have also been studied for their antimicrobial effects. The compound has shown promising results against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
Case Studies
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Begin with the condensation of 5-methyl-1H-benzo[d]imidazole-2-carbaldehyde with 4-aminophenyl derivatives under reflux in acetic acid with ammonium acetate as a catalyst .
- Optimize reaction time (3–5 hours) and temperature (reflux conditions) to maximize yield. Monitor intermediates via TLC or HPLC.
- For the pentanoic acid moiety, employ coupling reagents like EDCI/HOBt in DMF to conjugate the benzoimidazole intermediate with 5-oxopentanoic acid .
Q. How should researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodology :
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for benzoimidazole), methyl groups (δ 2.3–2.5 ppm for 5-methyl), and carboxylic acid protons (δ 12.0–12.2 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the benzimidazole and pentanoic acid substructures .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectral data, such as unexpected coupling patterns in NMR?
- Methodology :
- Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in the aromatic region.
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to identify discrepancies arising from tautomerism or solvent effects .
Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological targets?
- Methodology :
- Synthesize analogs with variations in the benzoimidazole methyl group or pentanoic acid chain.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains or GPCRs. Validate with in vitro assays (e.g., enzyme inhibition or cell viability) .
Q. What are the best practices for analyzing stability and degradation products under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
